molecular formula C21H18N2O5 B14912895 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid

3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid

Cat. No.: B14912895
M. Wt: 378.4 g/mol
InChI Key: NNRWDPOHSYYGEI-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common route involves the condensation of appropriate indole derivatives with other aromatic compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid apart from similar compounds is its unique combination of functional groups and fused ring systems.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

6,7-dimethoxy-9-oxo-10,20-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),3(8),4,6,14,16,18-heptaene-11-carboxylic acid

InChI

InChI=1S/C21H18N2O5/c1-27-15-8-7-11-16(19(15)28-2)20(24)23-14(21(25)26)9-12-10-5-3-4-6-13(10)22-17(12)18(11)23/h3-8,14,18,22H,9H2,1-2H3,(H,25,26)

InChI Key

NNRWDPOHSYYGEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3C4=C(CC(N3C2=O)C(=O)O)C5=CC=CC=C5N4)OC

Origin of Product

United States

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